molecular formula C56H80N2O18S2 B1145471 (R,cis)-7-Methyl Atracurium Dibesylate CAS No. 1193104-80-1

(R,cis)-7-Methyl Atracurium Dibesylate

Cat. No. B1145471
M. Wt: 943.17215717
InChI Key:
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Description

“(R,cis)-7-Methyl Atracurium Dibesylate” is a variant of the neuromuscular blocking agent Atracurium . It belongs to the benzylisoquinolinium class . It’s used in neurology research and is available for purchase as a reference standard .


Molecular Structure Analysis

The molecular formula of “(R,cis)-7-Methyl Atracurium Dibesylate” is C54H74N2O12•2(C6H5O3S) and its molecular weight is 943.17215717 . The detailed molecular structure analysis is not available in the search results.

Safety And Hazards

“(R,cis)-7-Methyl Atracurium Dibesylate” is considered hazardous according to OSHA 29 CFR 1910.1200 . It’s toxic if swallowed and fatal in contact with skin . It may cause damage to organs (neuromuscular system) .

properties

IUPAC Name

[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNMJPPGRGUGN-XNSDKZDZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H80N2O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1133.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,cis)-7-Methyl Atracurium Dibesylate

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